2,3-Difluoro-6-methoxybenzyl alcohol
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Overview
Description
2,3-Difluoro-6-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,3-difluoroanisole.
Functional Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.
Scientific Research Applications
2,3-Difluoro-6-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 2,6-Difluorobenzyl alcohol
- 2,3-Difluoro-4-methoxybenzyl alcohol
Uniqueness
2,3-Difluoro-6-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methoxy group at the 6 position can influence its solubility and reactivity in different chemical environments.
Properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZXKDHCJTELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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